1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride
CAS No.: 160233-29-4
Cat. No.: VC20901762
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160233-29-4 |
|---|---|
| Molecular Formula | C15H17ClN2O |
| Molecular Weight | 276.76 g/mol |
| IUPAC Name | 2-benzyl-5-tert-butylpyrazole-3-carbonyl chloride |
| Standard InChI | InChI=1S/C15H17ClN2O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
| Standard InChI Key | GXQKPPPBCMZVMB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Properties
Identification Data
1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride is characterized by the following identification parameters:
Physical and Chemical Properties
The physical and chemical properties of 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride are summarized below:
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride typically follows a multi-step procedure involving:
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Formation of the properly substituted pyrazole ring
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Introduction of the carboxylic acid functionality at the 5-position
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Conversion of the carboxylic acid to the carbonyl chloride using chlorinating agents
Specific Preparation Method
The most common preparation method involves the chlorination of the corresponding carboxylic acid, 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid, using chlorinating agents such as thionyl chloride or oxalyl chloride.
The reaction can be represented as:
1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid + SOCl₂ → 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride + SO₂ + HCl
This conversion is typically performed under anhydrous conditions to prevent hydrolysis of the formed acid chloride. The reaction is often carried out in an inert solvent like dichloromethane, with the possible addition of catalytic amounts of DMF to facilitate the reaction.
Chemical Reactivity
Nucleophilic Substitution Reactions
The carbonyl chloride functionality makes 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride highly susceptible to nucleophilic attack. Key reactions include:
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Amidation: Reaction with amines to form amide derivatives
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Esterification: Reaction with alcohols to form ester derivatives
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Reaction with hydroxylamines to form hydroxamic acid derivatives
Hydrolysis
When exposed to moisture or water, 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride readily undergoes hydrolysis to form 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS: 100957-85-5) . This hydrolysis reaction is exothermic and produces hydrogen chloride as a byproduct.
Applications and Uses
Synthetic Intermediate
1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride serves primarily as a synthetic intermediate in organic chemistry. Its main applications include:
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Preparation of various pyrazole derivatives through nucleophilic substitution reactions
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Synthesis of amides, esters, and other functional derivatives with potential biological activity
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Development of heterocyclic libraries for drug discovery programs
Research Applications
The compound is utilized in laboratory settings for research purposes, particularly in:
Related Compounds and Derivatives
Carboxylic Acid Derivative
The most closely related compound is 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS: 100957-85-5), which is both a precursor to and a hydrolysis product of the carbonyl chloride. This carboxylic acid has been identified as a SORT-PGRN interaction inhibitor, suggesting potential applications in neurodegenerative disease research .
| Property | Value |
|---|---|
| CAS Number | 100957-85-5 |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| Biological Activity | SORT-PGRN interaction inhibitor 1 |
Structural Analogs
Several structural analogs with variations in the substituents have been reported:
Research Applications
Synthetic Transformations
Based on studies of similar compounds, 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride can undergo various synthetic transformations, including:
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